3-Acetamido-2,4,6-triiodo-benzoate
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Overview
Description
3-Acetamido-2,4,6-triiodo-benzoate, also known as 3-acetamino-2,4,6-triiodobenzoic acid, is a chemical compound with the molecular formula C16H23I3N2O8 and a molecular weight of 752.08 g/mol . This compound is characterized by the presence of three iodine atoms attached to a benzoic acid core, along with an acetamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 3-acetamido-2,4,6-triiodo-benzoate may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-2,4,6-triiodo-benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The acetamido group can be hydrolyzed to yield the corresponding amine and acetic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the acetamido group.
Major Products Formed
Substitution Reactions: Depending on the substituent introduced, various derivatives of the benzoic acid core can be formed.
Hydrolysis: The major products are 3-amino-2,4,6-triiodobenzoic acid and acetic acid.
Scientific Research Applications
3-Acetamido-2,4,6-triiodo-benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other iodinated compounds.
Biology: Employed in studies involving iodine metabolism and thyroid function.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-acetamido-2,4,6-triiodo-benzoate involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms play a crucial role in enhancing the compound’s binding affinity to these targets, thereby modulating their activity. The acetamido group may also contribute to the compound’s overall stability and solubility .
Comparison with Similar Compounds
Similar Compounds
3-Acetamido-2,4,6-triiodobenzoic acid: Similar in structure but lacks the ester functionality.
3-Amino-2,4,6-triiodobenzoic acid: Contains an amino group instead of an acetamido group.
Uniqueness
3-Acetamido-2,4,6-triiodo-benzoate is unique due to its specific combination of iodine atoms and the acetamido group, which imparts distinct chemical and biological properties. Its high iodine content makes it particularly valuable in applications requiring radiopacity, such as medical imaging.
Properties
Molecular Formula |
C16H23I3N2O8 |
---|---|
Molecular Weight |
752.08 g/mol |
IUPAC Name |
3-acetamido-2,4,6-triiodobenzoic acid;6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C9H6I3NO3.C7H17NO5/c1-3(14)13-8-5(11)2-4(10)6(7(8)12)9(15)16;1-8-2-4(10)6(12)7(13)5(11)3-9/h2H,1H3,(H,13,14)(H,15,16);4-13H,2-3H2,1H3 |
InChI Key |
CUNJTOHTJOOFJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1I)C(=O)O)I)I.CNCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
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